molecular formula C9H8N2O3 B367129 methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate CAS No. 34042-72-3

methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Cat. No. B367129
CAS RN: 34042-72-3
M. Wt: 192.17g/mol
InChI Key: NGPYFWYJJUVZPA-UHFFFAOYSA-N
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Description

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyrazole derivative that has been synthesized using various methods.

Scientific Research Applications

Synthetic and Medicinal Perspective of Pyrazoles

Pyrazoles, including methyl-substituted derivatives, are significant in medicinal chemistry due to their wide spectrum of biological activities. These compounds are used as potent medicinal scaffolds, showcasing efficacy across a range of biological targets. The synthesis of these derivatives has been refined over the years, providing a solid foundation for developing new leads in drug discovery. The review by Sharma et al. (2021) emphasizes the importance of these compounds in generating new pharmacological agents with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Chemistry and Application in Heterocycles Synthesis

Derivatives of pyrazole, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one (DCNP), serve as versatile building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and various spiropyrans, demonstrating the structural versatility and reactivity of pyrazole derivatives in creating complex molecular architectures. Gomaa and Ali (2020) provide an overview of the reactivity and application of DCNP in heterocyclic and dyes synthesis, showcasing the compound's potential in developing new classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Anticancer Applications

The Knoevenagel condensation, involving carbonyl functionalities and active methylenes, is instrumental in developing biologically active molecules, including those with anticancer properties. Pyrazole derivatives, synthesized using this methodology, have shown remarkable anticancer activity, indicating the potential of such compounds in therapeutic applications. Tokala et al. (2022) discuss the significance of these reactions in generating pharmacologically interesting molecules, predominantly targeting cancer, highlighting the utility of pyrazole derivatives in anticancer research (Tokala, Bora, & Shankaraiah, 2022).

Pyrazole Carboxylic Acid and Its Derivatives

Pyrazole carboxylic acid derivatives are notable for their antimicrobial, anticancer, anti-inflammatory, and antiviral activities. These compounds serve as significant scaffolds in heterocyclic chemistry due to their biological activities and synthetic versatility. A review by Cetin (2020) provides a comprehensive overview of the synthesis and biological applications of pyrazole carboxylic acid derivatives, offering guidance for medicinal chemistry researchers in this field (Cetin, 2020).

properties

IUPAC Name

methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)7-5-6(10-11-7)8-3-2-4-14-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYFWYJJUVZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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